molecular formula C16H15FN2O3 B6934959 N-(7-fluoro-2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-(furan-2-yl)propanamide

N-(7-fluoro-2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-(furan-2-yl)propanamide

Cat. No.: B6934959
M. Wt: 302.30 g/mol
InChI Key: UJAVVLXAIDKMNL-UHFFFAOYSA-N
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Description

N-(7-fluoro-2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-(furan-2-yl)propanamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 7th position of the quinoline ring, an oxo group at the 2nd position, and a furan ring attached to a propanamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-(7-fluoro-2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-(furan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c17-12-9-13-10(3-5-15(20)18-13)8-14(12)19-16(21)6-4-11-2-1-7-22-11/h1-2,7-9H,3-6H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJAVVLXAIDKMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)NC(=O)CCC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-fluoro-2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-(furan-2-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.

    Coupling of the Quinoline and Furan Rings: The quinoline and furan rings can be coupled through a nucleophilic substitution reaction, where the quinoline derivative reacts with a furan-containing nucleophile.

    Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through an amidation reaction, where the coupled product reacts with a suitable amine in the presence of a coupling agent such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(7-fluoro-2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-(furan-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-(7-fluoro-2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-(furan-2-yl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Pharmacology: It is investigated for its potential as an anti-inflammatory agent, as it can modulate the activity of inflammatory mediators.

    Biochemistry: The compound is used as a probe to study the binding interactions with various biological targets, such as proteins and nucleic acids.

    Industrial Chemistry: It is explored for its potential use as a precursor in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(7-fluoro-2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-(furan-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic activity. Additionally, it can interact with receptors on the cell surface, modulating signal transduction pathways and altering cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or tissues being studied.

Comparison with Similar Compounds

N-(7-fluoro-2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-(furan-2-yl)propanamide can be compared with other similar compounds, such as:

    N-(7-chloro-2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-(furan-2-yl)propanamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.

    N-(7-fluoro-2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-(thiophen-2-yl)propanamide: This compound has a thiophene ring instead of a furan ring, which can influence its chemical properties and interactions with biological targets.

    N-(7-fluoro-2-oxo-3,4-dihydro-1H-quinolin-6-yl)-3-(pyridin-2-yl)propanamide:

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

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